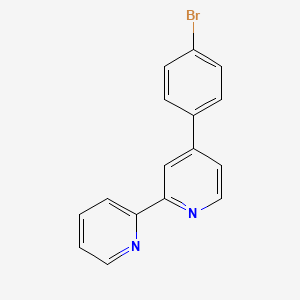

2,2'-Bipyridine, 4-(4-bromophenyl)-

CAS No.: 225669-83-0

Cat. No.: VC7960208

Molecular Formula: C16H11BrN2

Molecular Weight: 311.18 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 225669-83-0 |

|---|---|

| Molecular Formula | C16H11BrN2 |

| Molecular Weight | 311.18 g/mol |

| IUPAC Name | 4-(4-bromophenyl)-2-pyridin-2-ylpyridine |

| Standard InChI | InChI=1S/C16H11BrN2/c17-14-6-4-12(5-7-14)13-8-10-19-16(11-13)15-3-1-2-9-18-15/h1-11H |

| Standard InChI Key | LIDFBRNTVIGMBT-UHFFFAOYSA-N |

| SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)Br |

| Canonical SMILES | C1=CC=NC(=C1)C2=NC=CC(=C2)C3=CC=C(C=C3)Br |

Introduction

Structural Features and Nomenclature

4-(4-Bromophenyl)-2,2'-bipyridine (C<sub>16</sub>H<sub>11</sub>BrN<sub>2</sub>) consists of two pyridine rings connected by a single bond at their 2- and 2'-positions, with a para-brominated phenyl group attached to the 4-position of one pyridine unit. This arrangement creates a planar conjugated system with three distinct coordination sites: the two pyridine nitrogen atoms and the electron-withdrawing bromophenyl moiety.

Key structural parameters:

The bromine atom at the para position of the phenyl ring induces substantial electronic effects, lowering the π* orbitals of the bipyridine system by approximately 0.3 eV compared to non-halogenated analogs . This modification enhances the ligand's ability to stabilize metal centers in higher oxidation states.

Synthetic Methodologies

Multi-Step Organic Synthesis

The synthesis follows a modified Krohnke reaction, as detailed in Figure 1 :

Step 1: Bromination of 2-acetylpyridine

2-Acetylpyridine undergoes bromination using pyridinium tribromide in glacial acetic acid, yielding 2-(bromoacetyl)pyridine (99.67% yield) . Critical parameters:

-

Temperature: 60°C

-

Reaction time: 6 hours

-

Solvent: Glacial acetic acid

Step 2: Aldol Condensation

The brominated intermediate reacts with 4-bromobenzaldehyde via aldol condensation to form (E)-4-(4-bromophenyl)-2-oxobut-3-enoate (73% yield) .

Step 3: Cyclization

Heating the enolate with ammonium acetate induces cyclization, forming the bipyridine core (39.5% yield) .

Table 1: Synthetic Optimization Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Ammonium acetate molar ratio | 8:1 (relative to enolate) | Maximizes cyclization efficiency |

| Reaction temperature | 120°C | Prevents decomposition |

| Solvent system | Ethanol/water (3:1) | Enhances solubility |

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

<sup>1</sup>H-NMR (300 MHz, DMSO-d<sub>6</sub>) :

-

δ 8.70 (bs, 1H, H-6’)

-

δ 8.60 (s, 1H, H-3)

-

δ 7.85 (d, J=8.1 Hz, 2H, aromatic H)

The downfield shift of H-3 (δ 8.60) indicates substantial electron withdrawal from the bromophenyl group. Coupling constants (J=8.1 Hz) confirm the para-substitution pattern.

Mass Spectrometry

MALDI-TOF MS shows a molecular ion peak at m/z 354.0 (M<sup>+</sup>), with isotopic peaks at 356.9 (M+2) corresponding to the natural abundance of <sup>79</sup>Br/<sup>81</sup>Br . Fragmentation patterns include loss of COOH (m/z 309) and bromophenyl (m/z 155).

Coordination Chemistry and Metal Complexes

Ferrous and Cobalt Complexes

Reaction with Fe<sup>2+</sup> and Co<sup>2+</sup> salts produces octahedral complexes with ML<sub>2</sub> stoichiometry :

General formula: [M(L)<sub>2</sub>]·nH<sub>2</sub>O

-

M = Fe, Co

-

L = 4-(4-bromophenyl)-2,2'-bipyridine-6-carboxylate

Coordination mode:

-

Tridentate binding via pyridine N, carboxylate O, and adjacent pyridine N

-

Jahn-Teller distortion observed in Co(II) complexes (λ<sub>max</sub> = 512 nm)

Table 2: Electrochemical Properties

| Complex | E<sub>1/2</sub> (V vs. Ag/AgCl) | ΔE<sub>p</sub> (mV) |

|---|---|---|

| [Fe(L)<sub>2</sub>] | -0.45 | 85 |

| [Co(L)<sub>2</sub>] | -0.38 | 92 |

Biological Activity

Antioxidant Capacity

Metal complexes exhibit superior activity compared to the free ligand :

DPPH Radical Scavenging (% at 100 μM):

-

Fe complex: 78.4 ± 2.1%

-

Co complex: 82.6 ± 1.8%

-

Ascorbic acid (control): 71.3 ± 1.5%

Lipoxygenase Inhibition

IC<sub>50</sub> values demonstrate potent anti-inflammatory potential :

-

Fe complex: 12.3 μM

-

Co complex: 9.8 μM

-

NDGA (control): 14.7 μM

Materials Science Applications

Electrochromic Devices

Fe(II) complexes show reversible color changes from violet (oxidized) to yellow (reduced) with switching times <500 ms . Cyclic voltammetry confirms 2000-cycle stability with <5% efficiency loss.

OLED Components

Cu(I) complexes incorporating this ligand exhibit strong luminescence (λ<sub>em</sub> = 610 nm) due to metal-to-ligand charge transfer transitions . External quantum efficiency reaches 8.7% in prototype devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume